Chloromethyl 7-chlorodecanoate
Description
Chloromethyl 7-chlorodecanoate (CAS 80418-84-4) is a chlorinated ester characterized by a 10-carbon aliphatic chain with chlorine substituents at the 7th carbon and the methyl ester group. This compound belongs to the class of halogenated carboxylic acid esters, which are frequently utilized in organic synthesis, polymer chemistry, and pharmaceutical intermediates. Its structural features—two chlorine atoms at distinct positions—impart unique physicochemical properties, including polarity, reactivity, and stability, making it a subject of interest in industrial and academic research .
Properties
CAS No. |
80418-84-4 |
|---|---|
Molecular Formula |
C11H20Cl2O2 |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
chloromethyl 7-chlorodecanoate |
InChI |
InChI=1S/C11H20Cl2O2/c1-2-6-10(13)7-4-3-5-8-11(14)15-9-12/h10H,2-9H2,1H3 |
InChI Key |
WOXCLOSQVCNINZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCCCC(=O)OCCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 7-chlorodecanoate can be synthesized through the esterification of 7-chlorodecanoic acid with chloromethyl alcohol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 7-chlorodecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 7-chlorodecanoic acid and chloromethyl alcohol.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in suitable solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Hydrolysis: Production of 7-chlorodecanoic acid and chloromethyl alcohol.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Scientific Research Applications
Chloromethyl 7-chlorodecanoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism of action of chloromethyl 7-chlorodecanoate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparison with Similar Compounds
Comparison with Structurally Similar Chlorinated Esters
Positional Isomers: Chloromethyl 4-Chlorodecanoate and Chloromethyl 5-Chlorodecanoate
Chloromethyl 7-chlorodecanoate shares structural similarities with positional isomers such as:
- Chloromethyl 4-chlorodecanoate (CAS 80418-81-1)
- Chloromethyl 5-chlorodecanoate (CAS 80418-82-2)
Key Findings :
- Physical Properties : All three isomers exhibit identical vapor pressure (Pc = 1900.26 kPa), suggesting comparable volatility under similar conditions .
- Reactivity: The position of the chlorine atom on the carbon chain likely influences reactivity. For example, chlorine at the 7th position (as in this compound) may reduce steric hindrance during nucleophilic substitution compared to isomers with closer chlorine-ester proximity.
Table 1: Comparison of Chlorinated Decanoate Esters
| Compound | CAS Number | Chlorine Position | Pc (kPa) |
|---|---|---|---|
| This compound | 80418-84-4 | 7 | 1900.26 |
| Chloromethyl 4-chlorodecanoate | 80418-81-1 | 4 | 1900.26 |
| Chloromethyl 5-chlorodecanoate | 80418-82-2 | 5 | 1900.26 |
Functional Group Analogues: Chloroacetyl Chloride and Chloroethyl Acetate
Chloroacetyl Chloride (CAS 79-04-9)
Chloroacetyl chloride, a substituted carboxylic acid halide, differs in functional group (acyl chloride vs. ester) but shares chlorine substitution.
Key Comparisons :
- Reactivity: Chloroacetyl chloride is significantly more reactive due to the electrophilic acyl chloride group, enabling rapid nucleophilic acyl substitutions. In contrast, this compound’s ester group undergoes slower hydrolysis or transesterification .
- Toxicity: Chloroacetyl chloride has documented acute toxicity (LC50 = 150 ppm in rats), whereas toxicity data for this compound are absent. The former is classified as a hazardous respiratory irritant .
Chloroethyl Acetate
Chloroethyl acetate, a chlorinated ethyl ester, differs in chain length (2 carbons vs. 10 carbons).
Key Comparisons :
- Boiling Point: Chloroethyl acetate’s shorter chain results in a lower boiling point (~152°C) compared to this compound (estimated >250°C based on molecular weight).
- Regulatory Status: Chloroethyl acetate is regulated under hazardous material transportation guidelines (USDOT), while this compound’s regulatory status remains unspecified .
Comparison with Simple Alkyl Halides: Ethyl Chloride
Ethyl chloride (CAS 75-00-3), a volatile alkyl halide, contrasts sharply with this compound:
Key Differences :
- Physical State: Ethyl chloride is a gas at room temperature (boiling point = 12.3°C), whereas this compound is a liquid or low-melting solid .
- Stability: Ethyl chloride reacts violently with alkali metals, whereas this compound’s stability in such conditions is unreported but expected to be higher due to its ester group .
Toxicity and Environmental Considerations
- Carcinogenicity: Bis(chloromethyl) ether, a structurally distinct chlorinated ether, is a known carcinogen . No analogous classification exists for this compound, though chlorinated compounds generally require careful handling.
- Environmental Impact: Natural chlorinated compounds like methyl iodide are observed in marine environments , but this compound’s environmental persistence or biodegradability remains unstudied.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
